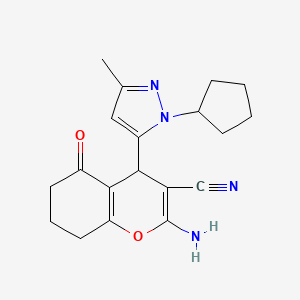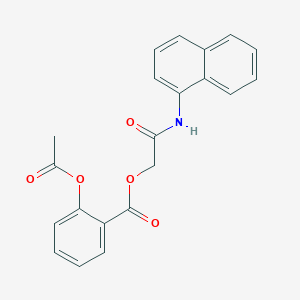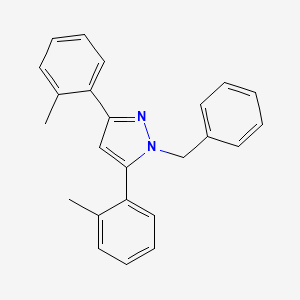![molecular formula C12H10ClN3 B10914848 4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]pyridine](/img/structure/B10914848.png)
4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobenzaldehyde 1-(4-pyridyl)hydrazone is a hydrazone derivative formed by the condensation of 2-chlorobenzaldehyde and 4-pyridylhydrazine. Hydrazones are a class of organic compounds characterized by the presence of the azomethine group (-NHN=CH-). These compounds are known for their structural flexibility and diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzaldehyde 1-(4-pyridyl)hydrazone typically involves the reaction of 2-chlorobenzaldehyde with 4-pyridylhydrazine in a suitable solvent such as methanol. The reaction mixture is usually heated under reflux conditions for several hours to ensure complete condensation . The general reaction scheme is as follows:
2-Chlorobenzaldehyde+4-Pyridylhydrazine→2-Chlorobenzaldehyde 1-(4-pyridyl)hydrazone
Industrial Production Methods
The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzaldehyde 1-(4-pyridyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The chlorine atom in the benzaldehyde moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
2-Chlorobenzaldehyde 1-(4-pyridyl)hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chlorobenzaldehyde 1-(4-pyridyl)hydrazone involves its interaction with specific molecular targets. For instance, its antihypertensive activity is believed to be mediated through the inhibition of certain enzymes involved in blood pressure regulation. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde hydralazine hydrazone: Similar in structure but with different substituents on the benzaldehyde moiety.
2-Hydroxybenzaldehyde hydrazone: Contains a hydroxyl group instead of a chlorine atom.
3-Methoxybenzaldehyde hydrazone: Features a methoxy group on the benzaldehyde ring.
Uniqueness
2-Chlorobenzaldehyde 1-(4-pyridyl)hydrazone is unique due to the presence of both a chlorine atom and a pyridyl group, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit significant biological activities sets it apart from other hydrazone derivatives .
Properties
Molecular Formula |
C12H10ClN3 |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]pyridin-4-amine |
InChI |
InChI=1S/C12H10ClN3/c13-12-4-2-1-3-10(12)9-15-16-11-5-7-14-8-6-11/h1-9H,(H,14,16)/b15-9+ |
InChI Key |
IPTNVQPLXGMYKR-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=NC=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B10914766.png)

![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10914774.png)
![Ethyl 2-[(4-acetylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10914781.png)
![N-(3,5-dimethyl-1,2-oxazol-4-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914784.png)
![(1-methyl-1H-pyrazole-3,4-diyl)bis{[4-(ethylsulfonyl)piperazin-1-yl]methanone}](/img/structure/B10914797.png)
![methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10914798.png)
![N-cyclohexyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10914799.png)

![2-[(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10914808.png)

![[4-(4-Methoxybenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10914836.png)
![4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B10914843.png)
![Methyl 7-(furan-2-yl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10914846.png)
